

chemical and physical properties of 2-(difluoromethyl)benzoic acid

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Compound of Interest

Compound Name: 2-(difluoromethyl)benzoic Acid

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An In-Depth Technical Guide to 2-(Difluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethyl)benzoic acid is a fluorinated derivative of benzoic acid that holds significant interest for researchers in medicinal chemistry and materials science. The incorporation of the difluoromethyl (CHF_2) group can profoundly influence a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding interactions. These modifications make it a valuable building block in the design of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the known chemical and physical properties of **2-(difluoromethyl)benzoic acid**, along with available experimental data and methodologies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-(difluoromethyl)benzoic acid** is presented below. It is important to note that while some data is available, specific experimental values for several properties remain to be authoritatively established in the literature.

Table 1: General and Physicochemical Properties of **2-(Difluoromethyl)benzoic Acid**

Property	Value	Source
Chemical Name	2-(Difluoromethyl)benzoic acid	IUPAC
CAS Number	799814-32-7	[1]
Molecular Formula	C ₈ H ₆ F ₂ O ₂	[1]
Molecular Weight	172.13 g/mol	[1]
Predicted pKa	3.04 ± 0.36	[2]

Note: The pKa value is a predicted value and should be considered as an estimate. Experimental determination is required for a precise value.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **2-(difluoromethyl)benzoic acid**. While a complete set of experimentally verified spectra for this specific compound is not readily available in public databases, data for analogous compounds can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR:** The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the proton of the difluoromethyl group. The aromatic protons would likely appear as a complex multiplet in the downfield region, while the CHF₂ proton would exhibit a characteristic triplet due to coupling with the two fluorine atoms.
- ¹³C NMR:** The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon, the aromatic carbons, and the carbon of the difluoromethyl group. The signal for the CHF₂ carbon would appear as a triplet due to one-bond coupling with the two fluorine atoms.

Infrared (IR) Spectroscopy: The IR spectrum of **2-(difluoromethyl)benzoic acid** is expected to exhibit characteristic absorption bands for the following functional groups:

- A broad O-H stretching band for the carboxylic acid in the region of 3300-2500 cm⁻¹.

- A strong C=O stretching band for the carbonyl group of the carboxylic acid, typically around 1700 cm^{-1} .
- C-F stretching bands associated with the difluoromethyl group.
- C-H and C=C stretching and bending vibrations for the aromatic ring.

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight of 172.13 g/mol . Fragmentation patterns would likely involve the loss of the carboxyl group and rearrangements of the aromatic ring.

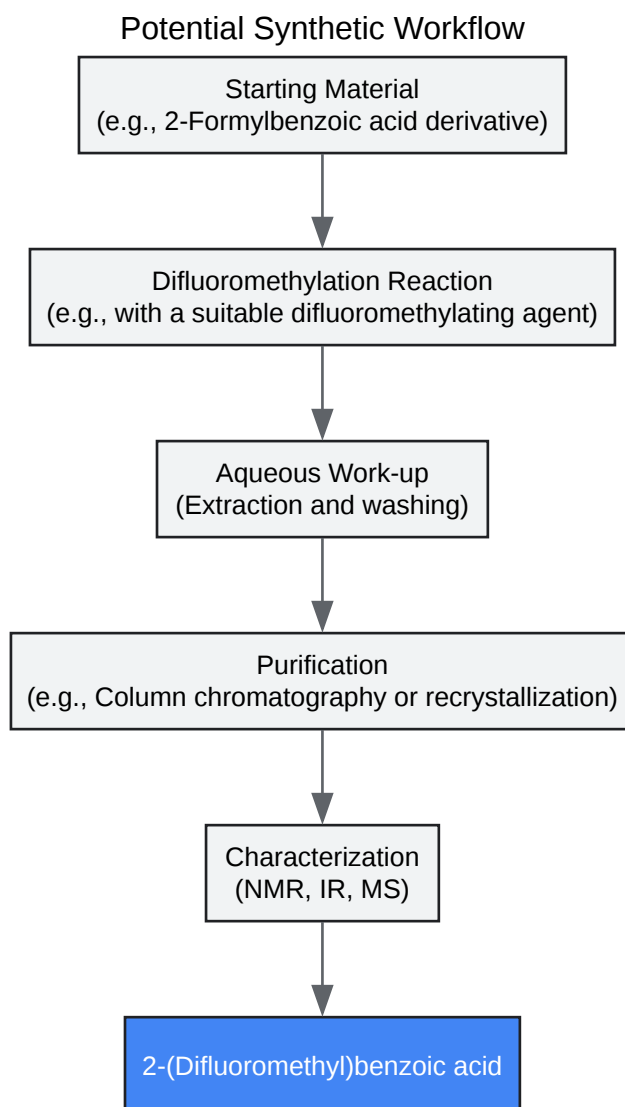
Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of **2-(difluoromethyl)benzoic acid** are not extensively documented in readily accessible literature. However, general methods for the synthesis of fluorinated benzoic acids and the purification of benzoic acid derivatives can be adapted.

Synthesis

A potential synthetic route to **2-(difluoromethyl)benzoic acid** could involve the difluoromethylation of a suitable precursor, such as 2-formylbenzoic acid or a derivative thereof. Reagents for difluoromethylation, such as Ruppert-Prakash reagent (TMSCF_3) with a suitable fluoride source or other modern difluoromethylating agents, could be employed. The reaction would likely be followed by an appropriate work-up and purification procedure.

A generalized workflow for a potential synthesis is outlined below. Note: This is a hypothetical workflow and would require optimization and validation.



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Caption: A potential workflow for the synthesis of **2-(difluoromethyl)benzoic acid**.

Purification

Purification of crude **2-(difluoromethyl)benzoic acid** would likely involve standard techniques such as recrystallization or column chromatography.

Recrystallization Protocol:

- **Solvent Selection:** A suitable solvent system would need to be identified in which the compound has high solubility at elevated temperatures and low solubility at room

temperature or below.

- Dissolution: The crude product would be dissolved in a minimal amount of the hot solvent.
- Decolorization (if necessary): Activated charcoal could be added to the hot solution to remove colored impurities.
- Hot Filtration: The hot solution would be filtered to remove any insoluble impurities.
- Crystallization: The filtrate would be allowed to cool slowly to induce crystallization.
- Isolation: The resulting crystals would be collected by vacuum filtration.
- Drying: The purified crystals would be dried under vacuum to remove any residual solvent.

Column Chromatography Protocol:

- Stationary Phase: Silica gel would likely be a suitable stationary phase.
- Mobile Phase: A solvent system (eluent) would be chosen to provide good separation of the desired product from any impurities. A gradient of solvents with increasing polarity (e.g., a hexane/ethyl acetate mixture) is often effective.
- Packing: The column would be packed with the stationary phase slurried in the initial mobile phase.
- Loading: The crude product would be dissolved in a minimal amount of the mobile phase and loaded onto the column.
- Elution: The mobile phase would be passed through the column to elute the components.
- Fraction Collection: Fractions would be collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.
- Solvent Removal: The solvent would be removed from the combined pure fractions under reduced pressure to yield the purified **2-(difluoromethyl)benzoic acid**.

Stability and Reactivity

While specific stability data for **2-(difluoromethyl)benzoic acid** is not readily available, general principles for fluorinated benzoic acids can be applied.

- **Thermal Stability:** Benzoic acid itself is stable at elevated temperatures. The presence of the difluoromethyl group is not expected to significantly decrease its thermal stability under normal laboratory conditions.
- **Chemical Stability:** The carboxylic acid functional group can undergo typical reactions such as esterification, amidation, and reduction. The difluoromethyl group is generally stable under many reaction conditions but can be susceptible to hydrolysis under harsh acidic or basic conditions. The aromatic ring can undergo electrophilic aromatic substitution, with the directing effects of the carboxyl and difluoromethyl groups influencing the position of substitution.

Safety Information

Based on the GHS classification for **2-(difluoromethyl)benzoic acid**, the following hazards are identified:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.[\[3\]](#)

Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[3\]](#)

It is essential to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2-(Difluoromethyl)benzoic acid is a compound with significant potential in the fields of drug discovery and materials science. While some of its fundamental properties have been predicted or can be inferred from related structures, a comprehensive experimental characterization is still needed. This guide has summarized the available information and provided a framework for the experimental protocols that would be necessary to fully elucidate the chemical and physical properties of this important molecule. Further research into its synthesis, reactivity, and biological activity is warranted to unlock its full potential.

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References

- 1. 2-(Difluoromethoxy)benzoic acid | CymitQuimica [cymitquimica.com]
- 2. 5-acetyl-2-(difluoromethyl)benzoic acid CAS#: 1630983-06-0 [amp.chemicalbook.com]
- 3. 2-(difluoromethyl)benzoic Acid | C₈H₆F₂O₂ | CID 11499292 - PubChem [pubchem.ncbi.nlm.nih.gov]
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